Aminopterin

Catalog No.
S518625
CAS No.
54-62-6
M.F
C19H20N8O5
M. Wt
440.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminopterin

CAS Number

54-62-6

Product Name

Aminopterin

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C19H20N8O5

Molecular Weight

440.4 g/mol

InChI

InChI=1S/C19H20N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27)/t12-/m0/s1

InChI Key

TVZGACDUOSZQKY-LBPRGKRZSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Solubility

3.0X103 mg/L
Soluble in aqueous sodium hydroxide solutions
In water, 3.0X103 mg/L at 25 °C /Estimated/

Synonyms

N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid; 4-Aminofolic Acid, 4-Aminopteroyl-L-glutamic Acid, 4-Amino-PGA; NSC 739; USP Methotrexate Related Compound B;

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N
Aminopterin is a folic acid antagonist and a potent inhibitor of dihydrofolate reductase (DHFR) enzyme, which is vital for purine and thymidine synthesis. Aminopterin was first synthesized in 1948 by Dr. Sidney Farber, and it first showed promise as an anticancer agent. It was later introduced as an antifolate drug, primarily used to treat leukemia and other cancers. Today, aminopterin and its derivatives are used as research tools in the field of genetics, developmental biology, and immunology.
Aminopterin has a molecular formula of C20H20N8O5 and a molecular weight of 440.44 g/mol. It is a yellow crystalline powder that is soluble in water and weakly basic. Aminopterin is a stable compound, and its chemical structure is similar to folate, but it lacks the glutamate side-chain.
Aminopterin is synthesized by chemical modification of folic acid. The synthesis involves several steps, including oxidation, reduction, and cyclization, leading to the formation of aminopterin. The purity and identity of aminopterin are confirmed by various analytical techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography.
Several analytical techniques are commonly used to quantify aminopterin and its derivatives in biological and environmental samples. These techniques include high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and immunoassays. The use of these methods depends on the application and the sensitivity required for the detection of aminopterin.
Aminopterin is a potent inhibitor of DHFR, leading to a decreased production of purine and thymidine. This inhibition results in cell growth arrest and apoptosis. Aminopterin and its derivatives have been extensively studied as anticancer agents and have shown promising results in the treatment of leukemia and other cancers. Furthermore, aminopterin is used to study methotrexate-resistant cell lines, as it is structurally similar to methotrexate, another antifolate drug.
Toxicity and Safety in Scientific Experimentation
Aminopterin is a toxic compound that can cause cellular damage and death. Therefore, safety measures must be taken when handling and using aminopterin in scientific experiments. Aminopterin must be stored in a cool, dry, and well-ventilated place, and it must be handled with appropriate protective equipment, such as gloves and a lab coat.
Applications in Scientific Experimentation
Aminopterin is used as a research tool in various fields of science, including genetics, developmental biology, and immunology. In genetics, aminopterin is used to create hypoxanthine-guanine phosphoribosyltransferase (HPRT) mutant cell lines, which are used in a variety of genetic studies. In developmental biology, aminopterin is used to culture cells at defined stages and to block the formation of specific organs or tissues. Lastly, in immunology, aminopterin is used to suppress the immune system and study its effects on specific cell types.
The research on aminopterin and its derivatives has led to significant advances in various fields of science. In cancer research, aminopterin and its derivatives have been used as a chemotherapeutic agent and have shown promise in the treatment of leukemia and other types of cancer. Furthermore, aminopterin has been utilized in genetic and developmental studies, leading to new discoveries in these fields.
Aminopterin and its derivatives have the potential to impact various fields of science and industry. In cancer research, aminopterin and its derivatives could potentially lead to the development of new drugs to treat cancer. Additionally, aminopterin could have applications in agriculture, as it could be used to control pests and weeds.
Despite the significant progress made in studying aminopterin, there remain limitations and challenges that need to be addressed. Future research focuses on addressing these limitations and exploring new avenues of research. Some of the future directions include enhancing the selectivity of aminopterin for targeted cell types; development of new drugs and alternatives to aminopterin; exploring the potential of aminopterin in treating other diseases, such as autoimmune disorders and neurological diseases.
In conclusion, aminopterin is a potent antifolate drug and a research tool that has shown promise in various fields of science. The research on aminopterin has led to significant advances in genetics, developmental biology, and immunology, and has the potential to impact various fields of science and industry in the future. The future directions for research on aminopterin include addressing limitations, developing new drugs, and exploring the potential of aminopterin in treating other diseases.

Physical Description

Clusters of yellow needles. Used as a rodenticide, medicine and rodenticide. Not registered as a rodenticide in the U.S. (EPA, 1998)
Solid

Color/Form

Orange-yellow powde

XLogP3

-2

LogP

-1.8
log Kow = -1.8 /Estimated/

Appearance

Solid powder

Melting Point

225 °C (437 °F)

UNII

JYB41CTM2Q

Related CAS

31823-54-8 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Prior to its withdrawal, aminopterin was initially used in the treatment of childhood leukemia; specifically to induce remissions. Later, aminopterin was used off-label in the United States to treat psoriasis, yielding dramatic lesion clearing. Aminopterin was later supplanted by methotrexate for treating cancer because of its better therapeutic index. Aminopterin (as well as methotrexate) has also been explored for use as an abortifacient. However, their association with severe congenital malformations and teratogenic effects have become known as fetal aminopterin syndrome.

Therapeutic Uses

Formerly used, sometimes as the sodium salt, for the treatment of leukemia in children. /Sodium aminopterin/

Pharmacology

Aminopterin is a synthetic derivative of pterins with antineoplastic and immunosuppressive properties. As a folate analogue, aminopterin competes for the folate binding site of the enzyme dihydrofolate reductase, thereby blocking tetrahydrofolate synthesis, and resulting in depletion of nucleotide precursors and inhibition of DNA, RNA and protein synthesis. (NCI04)

MeSH Pharmacological Classification

Folic Acid Antagonists

Mechanism of Action

Aminopterin is an amino derivative of folic acid which binds competitively to the dihydrofolate reductase enzyme to block tetrahydrofolate synthesis. Tetrahydrofolate is essential in the production of purines and pyrimadines, thus it's deficiency results in a reduction of DNA, RNA and protein synthesis.
Antagonizes the utilization of folic acid by the body, an antimetabolite.
Aminopterin /was a/ commonly used drug that inhibited digestive-absorptive mechanisms /by/ inhibiting folate transport and cell proliferation. /From table/

Vapor Pressure

2.3X10-19 mg Hg at 25 °C /Estimated/

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

54-62-6

Associated Chemicals

L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)-, sodium salt; 31823-54-8

Wikipedia

Aminopterin

Drug Warnings

Known effects of aminopterin in man that are well documented and conclusive (embryonic development in the first trimester of pregnancy): multiple anomalies, craniofacial anomalies, abortion, intrauterine growth retardation. /From table/

Use Classification

Health Hazards -> Teratogens
Pharmaceuticals

Methods of Manufacturing

Prepared from 2,4,5,6-tetraminopyrimidine sulfate, 2,3-dibromopropionaldehyde and p-aminobenzoylglutamic acid: Seegar et al, J Am Chem Soc 69, 2567 (1947); from 6-bromomethyl)-2,4-diaminopteridine hydrogen bromide: Piper, Montgomery, J Heterocycl Chem 11, 279 (1974).

General Manufacturing Information

L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]-: ACTIVE
... US Patent 2,575,368 to American Cyanamid

Dates

Modify: 2023-09-16
Aftimos S: Fetal methotrexate/aminopterin syndrome in an adult: a likely case with ectodermal abnormalities. Clin Dysmorphol. 2009 Jan;18(1):53-5. doi: 10.1097/MCD.0b013e32831552c4. [PMID:19011571]
Wheeler M, O'Meara P, Stanford M: Fetal methotrexate and misoprostol exposure: the past revisited. Teratology. 2002 Aug;66(2):73-6. [PMID:12210010]
NICHOL CA, WELCH AD: On the mechanism of action of aminopterin. Proc Soc Exp Biol Med. 1950 Jun;74(2):403-11. [PMID:15440837]
Menter A, Thrash B, Cherian C, Matherly LH, Wang L, Gangjee A, Morgan JR, Maeda DY, Schuler AD, Kahn SJ, Zebala JA: Intestinal transport of aminopterin enantiomers in dogs and humans with psoriasis is stereoselective: evidence for a mechanism involving the proton-coupled folate transporter. J Pharmacol Exp Ther. 2012 Sep;342(3):696-708. doi: 10.1124/jpet.112.195479. Epub 2012 May 31. [PMID:22653877]
Cole PD, Drachtman RA, Smith AK, Cate S, Larson RA, Hawkins DS, Holcenberg J, Kelly K, Kamen BA: Phase II trial of oral aminopterin for adults and children with refractory acute leukemia. Clin Cancer Res. 2005 Nov 15;11(22):8089-96. [PMID:16299240]

Explore Compound Types